Cas no 1805739-33-6 (Ethyl 3-(carboxy(hydroxy)methyl)-4-(2-chloropropanoyl)benzoate)

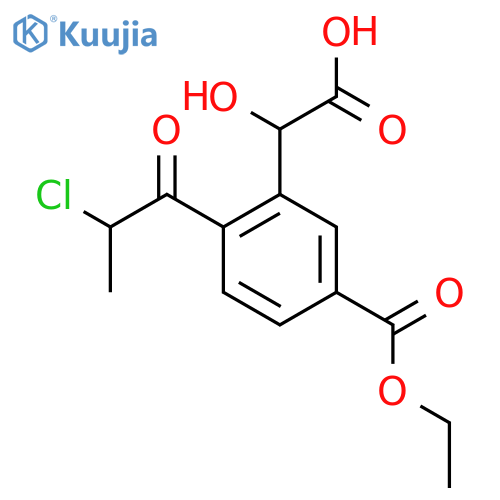

1805739-33-6 structure

商品名:Ethyl 3-(carboxy(hydroxy)methyl)-4-(2-chloropropanoyl)benzoate

CAS番号:1805739-33-6

MF:C14H15ClO6

メガワット:314.718303918839

CID:4958217

Ethyl 3-(carboxy(hydroxy)methyl)-4-(2-chloropropanoyl)benzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-(carboxy(hydroxy)methyl)-4-(2-chloropropanoyl)benzoate

-

- インチ: 1S/C14H15ClO6/c1-3-21-14(20)8-4-5-9(11(16)7(2)15)10(6-8)12(17)13(18)19/h4-7,12,17H,3H2,1-2H3,(H,18,19)

- InChIKey: FQCUBFDOQWSGDA-UHFFFAOYSA-N

- ほほえんだ: ClC(C)C(C1C=CC(C(=O)OCC)=CC=1C(C(=O)O)O)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 21

- 回転可能化学結合数: 7

- 複雑さ: 410

- トポロジー分子極性表面積: 101

- 疎水性パラメータ計算基準値(XlogP): 1.8

Ethyl 3-(carboxy(hydroxy)methyl)-4-(2-chloropropanoyl)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015004577-250mg |

Ethyl 3-(carboxy(hydroxy)methyl)-4-(2-chloropropanoyl)benzoate |

1805739-33-6 | 97% | 250mg |

489.60 USD | 2021-06-21 | |

| Alichem | A015004577-1g |

Ethyl 3-(carboxy(hydroxy)methyl)-4-(2-chloropropanoyl)benzoate |

1805739-33-6 | 97% | 1g |

1,490.00 USD | 2021-06-21 | |

| Alichem | A015004577-500mg |

Ethyl 3-(carboxy(hydroxy)methyl)-4-(2-chloropropanoyl)benzoate |

1805739-33-6 | 97% | 500mg |

806.85 USD | 2021-06-21 |

Ethyl 3-(carboxy(hydroxy)methyl)-4-(2-chloropropanoyl)benzoate 関連文献

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718

-

M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

1805739-33-6 (Ethyl 3-(carboxy(hydroxy)methyl)-4-(2-chloropropanoyl)benzoate) 関連製品

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬